7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine hydrochloride
CAS No.: 2044713-75-7
Cat. No.: VC7697087
Molecular Formula: C10H13BrClNS
Molecular Weight: 294.64
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2044713-75-7 |
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Molecular Formula | C10H13BrClNS |
Molecular Weight | 294.64 |
IUPAC Name | 7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine;hydrochloride |
Standard InChI | InChI=1S/C10H12BrNS.ClH/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10;/h3-4,6,9H,1-2,5,12H2;1H |
Standard InChI Key | ZRFZMYNWQIWKFC-UHFFFAOYSA-N |
SMILES | C1CC(C2=C(C=CC(=C2)Br)SC1)N.Cl |
Introduction
Structural and Chemical Characterization
Core Architecture and Functional Groups
The benzothiepin scaffold consists of a benzene ring fused to a thiepine ring, where the sulfur atom occupies the 1-position. The "2,3,4,5-tetrahydro" designation indicates partial saturation, with four single bonds in the thiepine moiety, leaving the benzene ring fully aromatic. The bromine atom at the 7-position introduces steric and electronic effects, while the primary amine at the 5-position, protonated as a hydrochloride salt, enhances water solubility and stability .
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 294.64 g/mol
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Calculated from atomic masses: C (12.01 × 10), H (1.01 × 13), Br (79.90), Cl (35.45), N (14.01), S (32.07).
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Key Structural Analogues
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7-Bromo-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one : Replaces sulfur with nitrogen and includes a ketone group.
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Benzothiepine-1,1-dioxide : Features a sulfone group, illustrating sulfur’s versatility in ring systems.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis involves three key steps:
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Construction of the Benzothiepin Core: Achieved via cyclization of a thiol-containing precursor.
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Bromination: Electrophilic aromatic substitution at the 7-position.
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Amination and Salt Formation: Introduction of the amine group followed by HCl treatment.
Step 1: Benzothiepin Ring Formation
A literature approach for benzothiepines involves alkylation of a thiophenol derivative with a dihaloalkane . For example:
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React p-bromothiophenol with 1,4-dibromobutane in the presence of a base (e.g., KCO) to form the thioether intermediate.
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Cyclize under acidic conditions to yield the benzothiepin scaffold.
Reaction Scheme:
Step 2: Bromination
Electrophilic bromination using Br/FeBr directs substitution to the 7-position due to the electron-donating sulfur atom .
Conditions:
Step 3: Amination and Salt Formation
Hydrogenation of a nitrile or oxime intermediate, as demonstrated in halogenated benzylamine synthesis :
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Convert the ketone (if present) to an oxime using hydroxylamine hydrochloride.
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Catalytic hydrogenation (e.g., Pt/C, H) reduces the oxime to the primary amine.
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Treat with HCl gas in ethanol to form the hydrochloride salt .
Example Protocol:
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Substrate: 5-keto-benzothiepin derivative
Physicochemical Properties
Experimental and Predicted Data
Spectroscopic Characteristics
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H NMR (DMSO-d): δ 7.45 (d, J = 8.4 Hz, 1H, Ar–H), 3.10–2.80 (m, 4H, CH-S and CH-N), 2.50–2.30 (m, 2H, CH) .
Applications and Biological Relevance
Pharmaceutical Intermediates
Benzothiepin derivatives are explored as CCR5 antagonists for HIV-1 inhibition . The amine and halogen functionalities enable further derivatization:
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Quaternary Ammonium Salts: Improve binding affinity to viral co-receptors .
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Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids to introduce aryl groups .
Material Science
The sulfur atom’s lone pairs facilitate coordination to metals, suggesting utility in catalysis or conductive polymers.
Challenges and Future Directions
Synthetic Hurdles
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